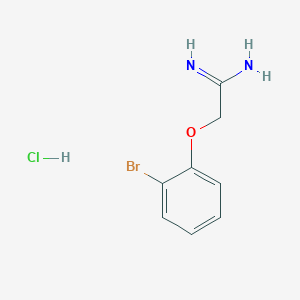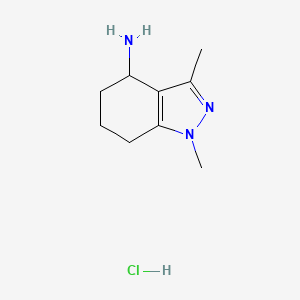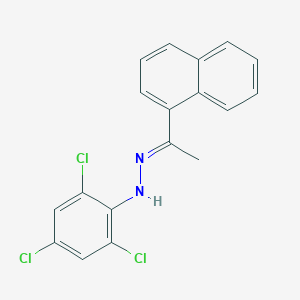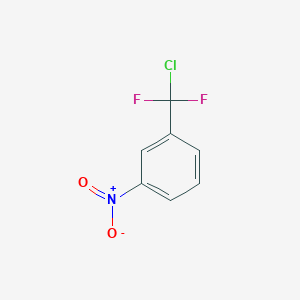
(Trifluoromethylthio)acetone; 98%
Descripción general
Descripción
(Trifluoromethylthio)acetone, also known as TFMA or 3-trifluoromethylthioacetone, is an organic compound with the chemical formula C3H3F3S. It is a colorless liquid with a characteristic sulfur odor. TFMA is a versatile compound with a wide range of applications in organic chemistry and materials science. It can be used as a reagent for the synthesis of organic and inorganic compounds, as a ligand in coordination chemistry, and as a catalyst for various chemical reactions. In addition, TFMA is used as an additive in many products, including pharmaceuticals, agrochemicals, and cosmetics.
Mecanismo De Acción
The mechanism of action of (Trifluoromethylthio)acetone; 98% is not fully understood. However, it is thought to act as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to form complexes with other molecules, such as transition metal ions. In addition, (Trifluoromethylthio)acetone; 98% can act as a nucleophile, meaning that it can donate electrons to other molecules. This allows it to react with other molecules, such as organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Trifluoromethylthio)acetone; 98% are not well understood. However, it is known to be toxic if ingested or inhaled in large amounts. It is also known to be an irritant to the skin, eyes, and respiratory tract. It is important to note that (Trifluoromethylthio)acetone; 98% is not used in any pharmaceutical or therapeutic products, and it is not approved for use in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Trifluoromethylthio)acetone; 98% has many advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is important to note that (Trifluoromethylthio)acetone; 98% is toxic and should be handled with caution. It is also important to use protective equipment when working with (Trifluoromethylthio)acetone; 98%, such as gloves, goggles, and a face mask.
Direcciones Futuras
There are many potential future directions for research involving (Trifluoromethylthio)acetone; 98%. One potential direction is to explore its use as a catalyst for more complex chemical reactions. Another potential direction is to investigate its use in the synthesis of new organic compounds. Additionally, further research could be done to explore the biochemical and physiological effects of (Trifluoromethylthio)acetone; 98%. Finally, (Trifluoromethylthio)acetone; 98% could be investigated for potential applications in pharmaceuticals, agrochemicals, and cosmetics.
Aplicaciones Científicas De Investigación
(Trifluoromethylthio)acetone; 98% has many applications in scientific research. It has been used to study the structure and reactivity of transition metal complexes. It has also been used as a reagent in the synthesis of organic compounds, such as heterocycles and polymers. In addition, (Trifluoromethylthio)acetone; 98% has been used as a catalyst for various chemical reactions, including oxidation, hydrolysis, and polymerization. (Trifluoromethylthio)acetone; 98% has also been used to study the interactions between organic molecules and metal ions.
Propiedades
IUPAC Name |
1-(trifluoromethylsulfanyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3OS/c1-3(8)2-9-4(5,6)7/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWKNMFZRQVEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286957 | |
| Record name | 1-[(Trifluoromethyl)thio]-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Trifluoromethylsulfanyl-propan-2-one | |
CAS RN |
42105-30-6 | |
| Record name | 1-[(Trifluoromethyl)thio]-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42105-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Trifluoromethyl)thio]-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299207.png)
![1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde](/img/structure/B6299212.png)
![4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299220.png)



![2-t-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride, 95%](/img/structure/B6299239.png)

![rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride, 95%](/img/structure/B6299244.png)




